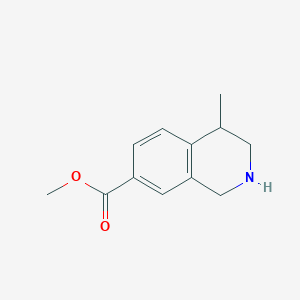
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant pharmacological potential. This compound is part of the tetrahydroisoquinoline family, which is widespread in plants, animals, and human brains . It has gained interest due to its neuroprotective properties and potential therapeutic applications .
Preparation Methods
The synthesis of Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multicomponent reactions that improve atom economy, selectivity, and yield . Traditional approaches include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling strategies have been explored . Industrial production methods often involve the use of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Chemical Reactions Analysis
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals and oxidants . Major products formed from these reactions include various alkaloids and bioactive molecules .
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research. It is used in neurochemical and molecular studies due to its neuroprotective properties . It has shown potential in combating neurodegenerative illnesses and substance abuse . Additionally, it is used in the synthesis of therapeutic lead compounds and as a precursor for various alkaloids displaying multifarious biological activities .
Mechanism of Action
The mechanism of action of Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves the inhibition of monoamine oxidase (MAO) and scavenging of free radicals . It also antagonizes the glutamatergic system, which may play an essential role in its neuroprotective effects . The compound interacts with dopamine receptors and inhibits the formation of 3,4-dihydroxyphenylacetic acid, shifting dopamine catabolism toward COMT-dependent O-methylation .
Comparison with Similar Compounds
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to its specific neuroprotective properties and its ability to inhibit MAO . Similar compounds include 1-methyl-1,2,3,4-tetrahydroisoquinoline and other derivatives of 1,2,3,4-tetrahydroisoquinoline . These compounds share many pharmacological properties but differ in their specific mechanisms of action and therapeutic applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-13-7-10-5-9(12(14)15-2)3-4-11(8)10/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
UTRHIQRSWNBBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















